Wyosine

Catalog No.
S547266
CAS No.
52662-10-9
M.F
C14H17N5O5
M. Wt
335.32 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Wyosine

CAS Number

52662-10-9

Product Name

Wyosine

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethylimidazo[1,2-a]purin-9-one

Molecular Formula

C14H17N5O5

Molecular Weight

335.32 g/mol

InChI

InChI=1S/C14H17N5O5/c1-6-3-18-12(23)8-11(17(2)14(18)16-6)19(5-15-8)13-10(22)9(21)7(4-20)24-13/h3,5,7,9-10,13,20-22H,4H2,1-2H3/t7-,9-,10-,13-/m1/s1

InChI Key

JCZSFCLRSONYLH-QYVSTXNMSA-N

SMILES

CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O

solubility

Soluble in DMSO

Synonyms

3-ribofuranosyl-4,9-dihydro-4,6-dimethyl-9-oxo-1H- imidazo(1,2-a)purine, wyosine, Y base 3-beta-D-ribofuranoside, Y nucleoside, Yt nucleoside

Canonical SMILES

CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O

Isomeric SMILES

CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

The exact mass of the compound Wyosine is 335.123 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Wyosine is a naturally occurring nucleoside derivative found predominantly in the transfer RNA of certain organisms, particularly in the phenylalanine-specific transfer RNA (tRNA). Its chemical structure features a unique tricyclic imidazopurine core, which is essential for its function in protein synthesis. Wyosine, also known by its chemical name 1H-imidazo[1,2-α]purine, is characterized by a complex arrangement that includes various functional groups that contribute to its biological roles and interactions within the cell. The simplest form of wyosine is often referred to as 4-demethylwyosine (imG-14), which serves as a precursor for more complex derivatives like wybutosine (yW) and hydroxywybutosine (OHyW) .

That are critical for its biosynthesis and functionality. The most notable reactions include:

  • Methylation Reactions: These are catalyzed by specific enzymes such as Trm5 and TYW1, which facilitate the addition of methyl groups to the nucleobase. For example, the methylation at N4 of wyosine leads to the formation of wybutosine .
  • Electrophilic Substitutions: Wyosine derivatives can participate in electrophilic reactions, particularly at the C7 position of the imidazopurine core. This reactivity allows for further modifications that enhance the compound's biological activity .
  • Formation of Derivatives: The transformation of wyosine into its derivatives involves multiple enzymatic steps that vary between different organisms. In eukaryotes, for instance, the final product wybutosine is formed through a series of five enzymatic reactions .

Wyosine and its derivatives play crucial roles in cellular processes, particularly in translation. They are integral components of tRNA molecules, where they contribute to:

  • Codon Recognition: The unique structure of wyosine allows for enhanced codon-anticodon interactions during protein synthesis, thereby improving translational fidelity .
  • Stabilization of tRNA Structure: The modifications involving wyosine contribute to the stability and proper folding of tRNA, which is essential for its function .
  • Regulation of Gene Expression: Some studies suggest that wyosine derivatives may also influence gene expression through their roles in ribosomal function and interaction with other RNA molecules .

The synthesis of wyosine involves complex biochemical pathways that differ between archaea and eukaryotes:

  • In Eukaryotes: The biosynthesis begins with 1-methylguanosine as a precursor. This process involves multiple enzymes (Trm5, TYW1, TYW2, TYW3, TYW4) that sequentially modify the nucleobase to produce wybutosine .
  • In Archaea: The pathways are less understood but involve similar precursors and enzymes. For example, 4-demethylwyosine serves as an intermediate leading to various derivatives like mimG and yW-72 .

Wyosine and its derivatives have potential applications in various fields:

  • Biotechnology: Due to their role in enhancing translational fidelity, wyosine derivatives could be utilized in synthetic biology to improve protein expression systems.
  • Pharmaceuticals: Understanding the biosynthesis and function of wyosine may lead to novel therapeutic strategies targeting translation mechanisms in diseases such as cancer.
  • Research Tools: Wyosine derivatives can serve as markers or probes in molecular biology research due to their unique structural properties.

Studies on wyosine interactions focus on its role within tRNA and its interactions with ribosomes:

  • Ribosome Binding: Research indicates that wyosine enhances the binding affinity of tRNA to ribosomal sites during translation, thus facilitating more efficient protein synthesis .
  • Modification Effects: Investigations into how different modifications affect the interaction dynamics between tRNA and ribosomes provide insights into translational regulation mechanisms .

Wyosine shares structural similarities with several other nucleoside derivatives. Key compounds include:

Compound NameStructure TypeUnique Features
WybutosineNucleoside derivativeContains an additional methyl group at N4
HydroxywybutosineNucleoside derivativeHydroxyl group addition enhances solubility
4-DemethylwyosineIntermediate nucleobaseSimplest form; precursor to other derivatives
IsowyosineArchaeal-specific guanosine derivativeUnique to certain archaeal species
7-MethylwyosineArchaeal-specific modificationDistinct methylation pattern

Wyosine's uniqueness lies in its specific role within tRNA for phenylalanine recognition and its complex biosynthetic pathways that vary significantly between different life forms. This complexity highlights not only its biochemical significance but also its evolutionary importance across domains of life .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Exact Mass

335.123

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

52662-10-9

Wikipedia

Wyosin

Dates

Last modified: 02-18-2024
1: Wang C, Jia Q, Zeng J, Chen R, Xie W. Structural insight into the
2: Fandilolu PM, Kamble AS, Sambhare SB, Sonawane KD. Conformational preferences and structural analysis of hypermodified nucleoside, peroxywybutosine (o2yW)
3: Wu J, Jia Q, Wu S, Zeng H, Sun Y, Wang C, Ge R, Xie W. The crystal structure
4: Urbonavičius J, Rutkienė R, Lopato A, Tauraitė D, Stankevičiūtė J, Aučynaitė
5: Wang C, Jia Q, Chen R, Wei Y, Li J, Ma J, Xie W. Crystal structures of the
6: Jahnz-Wechmann Z, Framski GR, Januszczyk PA, Boryski J. Base-Modified
7: Sample PJ, Kořený L, Paris Z, Gaston KW, Rubio MA, Fleming IM, Hinger S,
8: Urbonavičius J, Meškys R, Grosjean H. Biosynthesis of wyosine derivatives in
9: Young AP, Bandarian V. Radical mediated ring formation in the biosynthesis of the hypermodified tRNA base wybutosine. Curr Opin Chem Biol. 2013
10: Baranowski D, Golankiewicz B, Folkman W, Popenda M. 2-Methylwyosine, a
11: Perche-Letuvée P, Kathirvelu V, Berggren G, Clemancey M, Latour JM, Maurel V,
12: de Crécy-Lagard V, Brochier-Armanet C, Urbonavicius J, Fernandez B, Phillips G, Lyons B, Noma A, Alvarez S, Droogmans L, Armengaud J, Grosjean H. Biosynthesis
13: Suzuki Y, Noma A, Suzuki T, Senda M, Senda T, Ishitani R, Nureki O. Crystal
14: Waas WF, Druzina Z, Hanan M, Schimmel P. Role of a tRNA base modification and
15: Waas WF, de Crécy-Lagard V, Schimmel P. Discovery of a gene family critical
16: Baranowski D, Golankiewicz B, Plavec J. Conformationally restricted
17: Baranowski D, Golankiewicz B, Plavec J. Conformationally constrained
18: Itaya T, Kanai T, Sawada T. Structure of wyosine, the condensed tricyclic
19: McCloskey JA, Graham DE, Zhou S, Crain PF, Ibba M, Konisky J, Söll D, Olsen
20: Golankiewicz B. Synthetic and biological applications of tricyclic analogues of guanosine. Acta Biochim Pol. 1996;43(1):53-64. Review. PubMed PMID: 8790712.

Explore Compound Types